![molecular formula C10H12ClNO B2633501 [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol CAS No. 1935220-71-5](/img/structure/B2633501.png)

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

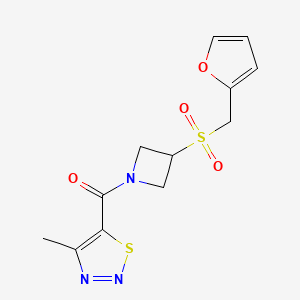

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is a chemical compound with the CAS Number: 1935220-71-5 . Its molecular weight is 197.66 .

Molecular Structure Analysis

The IUPAC name for this compound is (1- (6-chloropyridin-3-yl)cyclobutyl)methanol . The InChI code for this compound is 1S/C10H12ClNO/c11-9-3-2-8 (6-12-9)10 (7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2 .Applications De Recherche Scientifique

Methanol Synthesis and Applications

Methanol, one of the basic chemicals with an annual production rate exceeding 10 million tons, has a range of applications including its use as a clean-burning fuel and as a primary transportation fuel or fuel additive due to its low emissions. The synthesis of methanol involves catalytic processes where [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol could potentially play a role in the synthesis pathways or as a component in catalyst formulation. The review by Cybulski highlights the extensive applications of methanol, including its potential future use as a peaking fuel in coal gasification combined cycle power stations and its role in integrated gasification combined cycle (IGCC) systems, emphasizing the importance of methanol in clean energy production and its versatile applications (Cybulski, 1994).

Methanol as a Hydrogen Source

The transformation of methanol to hydrogen represents another critical application area. García et al. reviewed the production pathways of hydrogen from methanol, including methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. This process highlights the use of methanol as a liquid hydrogen carrier, which could be an essential step in developing a hydrogen-methanol economy. The review emphasizes the role of catalyst development and reactor technology in enhancing the efficiency of hydrogen production from methanol, suggesting areas where [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol could contribute to the advancement of catalyst formulations or processes (García et al., 2021).

Environmental and Technological Applications

The environmental and technological applications of methanol extend to areas such as biotechnology and energy storage. Strong et al. reviewed the biotechnological applications of methanotrophs, bacteria capable of using methane as their sole carbon source, and outlined how these organisms could produce methanol among other products. This review underscores the potential of methanol in biotechnological applications, including its role in generating single-cell protein, biopolymers, and other valuable compounds from methane, suggesting a possible research avenue where [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol could be explored for its effects on methanotrophic bacteria or as a substrate in biotechnological processes (Strong et al., 2015).

Analytical and Material Science Applications

In material science and analytical applications, methanol serves as a critical solvent and reagent. The study by Puchtler et al. on methacarn fixation illustrates the importance of methanol in tissue fixation processes, where it enhances the shrinkage temperature of collagen more effectively than ethanol, leading to improved preservation of tissue samples for microscopic analysis. This application underscores the role of methanol in histology and pathology, indicating potential areas for research into how [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol might impact tissue preservation techniques or act as a solvent in novel fixation solutions (Puchtler et al., 1970).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(6-chloropyridin-3-yl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-2-8(6-12-9)10(7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAXPIRUXUWZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)

![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)

![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)

![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2633438.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)